molecular formula C29H26ClNO6 B11089062 2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11089062
M. Wt: 520.0 g/mol
InChI Key: GTXXERIBCGAQDP-UHFFFAOYSA-N
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Description

2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Chromene Derivatives: Compounds with the chromene moiety, known for their diverse biological activities.

Uniqueness

2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C29H26ClNO6

Molecular Weight

520.0 g/mol

IUPAC Name

2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H26ClNO6/c1-16-25(29(34)36-12-11-35-2)26(20-15-37-24-10-6-4-8-19(24)28(20)33)27-22(31-16)13-17(14-23(27)32)18-7-3-5-9-21(18)30/h3-10,15,17,26,31H,11-14H2,1-2H3

InChI Key

GTXXERIBCGAQDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=COC5=CC=CC=C5C4=O)C(=O)OCCOC

Origin of Product

United States

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